
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Copper-Catalyzed Radical Aminoarylation of Acrylamide Xiao-Feng Xia et al. (2016) described a facile copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide, demonstrating the construction of a range of isoquinoline-1,3-diones. This method highlights the versatility of using N-fluorobenzenesulfonimide in radical cyclization reactions, offering a pathway to synthesize complex organic frameworks (Xiao-Feng Xia et al., 2016).
Fluorescence and Spectroscopy Studies M. Kimber et al. (2003) synthesized analogs of Zinquin-related fluorophores, including compounds with methoxy isomers and demonstrated their application in Zn(II) detection. These compounds exhibit bathochromic shifts upon Zn(II) addition, indicating potential use in fluorescence-based zinc detection (M. Kimber et al., 2003).
Biological Applications
Inhibition of Forskolin-Induced Neurite Outgrowth T. Chijiwa et al. (1990) investigated a newly synthesized isoquinolinesulfonamide, H-89, showing potent and selective inhibitory action against cyclic AMP-dependent protein kinase. This research contributes to understanding the role of protein kinase A in neurite outgrowth, offering insights into the molecular mechanisms underpinning nerve growth factor and forskolin-induced neurite outgrowth in PC12 cells (T. Chijiwa et al., 1990).
Antimicrobial Study of Novel Benzenesulfonamide Derivatives S. Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, demonstrating significant antimicrobial activity against various bacteria and fungi. The study showcases the potential of these compounds in developing new antimicrobial agents (S. Vanparia et al., 2010).
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-12-16(6-9-19(15)23)22-27(25,26)17-7-8-18(21)14(3)11-17/h6-9,11-13,22H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGTYYLCLFJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

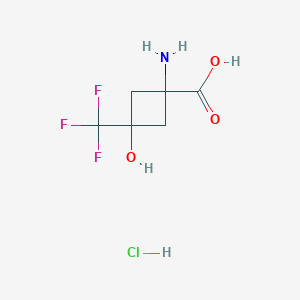
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
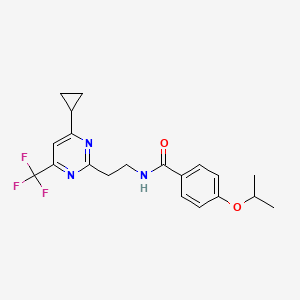
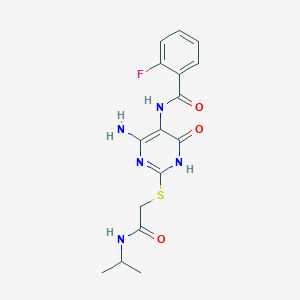
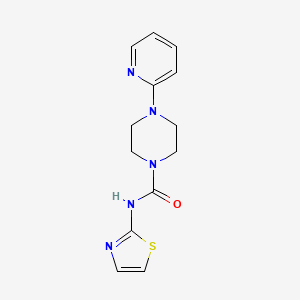

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
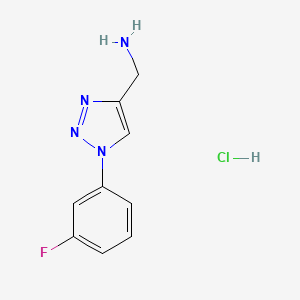
![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)
![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)
